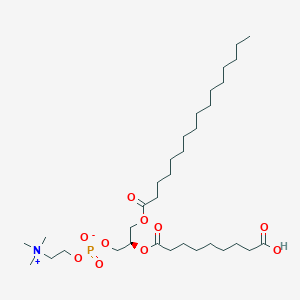

PAz-PC

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

PAz-PC can be synthesized through the oxidation of low-density lipoprotein (LDL) particles. The process involves isolating and purifying phosphatidylcholine species from oxLDL, which contain the oxidized short-chain fatty acid remnant at the sn-2 position . The synthetic route typically includes the following steps:

Oxidation of LDL: LDL particles are oxidized using reactive nitrogen species generated by monocytes.

Isolation and Purification: The oxidized phosphatidylcholine species are isolated and purified from the oxLDL particles.

Industrial Production Methods

Industrial production of this compound involves large-scale oxidation of LDL particles followed by isolation and purification processes. The reaction conditions are carefully controlled to ensure the production of high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

PAz-PC undergoes several types of chemical reactions, including:

Oxidation: This compound is formed through the oxidation of LDL particles.

Reduction: Reduction reactions can be used to study the reversal of oxidation in this compound.

Substitution: Substitution reactions involving the sn-2 position of this compound can lead to the formation of different phosphatidylcholine species.

Common Reagents and Conditions

Oxidizing Agents: Reactive nitrogen species generated by monocytes.

Reducing Agents: Common reducing agents used in laboratory settings.

Solvents: Dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS) are commonly used solvents.

Major Products Formed

The major products formed from the reactions involving this compound include various oxidized phosphatidylcholine species and their reduced forms .

Aplicaciones Científicas De Investigación

PAz-PC has a wide range of scientific research applications, including:

Cardiovascular Research: This compound is studied for its role in the development of atherosclerosis and other cardiovascular diseases.

Inflammation Studies: This compound is used to investigate the mechanisms of inflammation and endothelial dysfunction.

Lung Injury Research: This compound is studied for its effects on lung injury and vascular dysfunction.

Biomarker Development: This compound is explored as a potential biomarker for oxidative stress and cardiovascular diseases.

Mecanismo De Acción

PAz-PC exerts its effects through several mechanisms:

Interaction with CD36 Receptor: This compound interacts with the CD36 receptor on macrophages, leading to the uptake of oxLDL and the formation of foam cells.

Activation of NF-kappaB Pathway: This compound activates the NF-kappaB pathway, leading to increased expression of pro-inflammatory cytokines.

Induction of Endothelial Dysfunction: This compound induces endothelial dysfunction by increasing vascular permeability and promoting inflammation.

Comparación Con Compuestos Similares

PAz-PC is compared with other similar oxidized phospholipid species, including:

KOdiA-PC: Another oxidized phosphatidylcholine species involved in endothelial dysfunction and inflammation.

POVPC: A truncated oxidized phospholipid with similar pro-inflammatory properties.

PONPC: Another oxidized phospholipid species studied for its role in cardiovascular diseases.

PGPC: A phosphatidylcholine species with a fragmented, oxidized short-chain fatty acid remnant.

Lyso-PC: A lysophosphatidylcholine species involved in inflammation and atherosclerosis.

This compound is unique due to its specific structure and its predominant presence in oxLDL particles, making it a crucial compound in the study of cardiovascular diseases and inflammation .

Propiedades

IUPAC Name |

[(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H64NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(37)41-28-30(29-43-45(39,40)42-27-26-34(2,3)4)44-33(38)25-22-19-16-17-20-23-31(35)36/h30H,5-29H2,1-4H3,(H-,35,36,39,40)/t30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQQYDSARXURNG-SSEXGKCCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H64NO10P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922533 |

Source

|

| Record name | 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117746-89-1 |

Source

|

| Record name | 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141663.png)

![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B1141669.png)

![(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane](/img/structure/B1141670.png)